N-(Hex-5-en-1-yl)hex-5-en-1-amine
Description
N-(Hex-5-en-1-yl)hex-5-en-1-amine is a secondary amine featuring two hex-5-en-1-yl substituents bonded to a central nitrogen atom. The compound is characterized by terminal alkene groups on both alkyl chains, enabling diverse reactivity, including cyclization, hydroamination, and participation in metal-catalyzed coupling reactions.
Key properties include:
Properties
CAS No. |
157099-65-5 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-hex-5-enylhex-5-en-1-amine |
InChI |
InChI=1S/C12H23N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,13H,1-2,5-12H2 |
InChI Key |
RFDSGAGBPXOEEY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCNCCCCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Methylhex-5-en-1-amine Hydrochloride (C₇H₁₆ClN)
- Structure : Features a single hex-5-en-1-yl chain and a methyl group attached to the nitrogen, with a hydrochloride counterion.
- Synthesis : Prepared via alkylation of methylamine with hex-5-en-1-yl halides, followed by HCl neutralization .
- Applications : Used as an intermediate in pharmaceutical synthesis and polymer chemistry. The terminal alkene enables hydroamination to form pyrrolidine derivatives .
- Key Differences :
N-(Hex-5-en-1-yl)-N-(2-methoxyethyl)ethanethioamide
- Structure : Contains a hex-5-en-1-yl group, a 2-methoxyethyl substituent, and a thioamide functional group.
- Reactivity : Undergoes titanium-catalyzed cyclopropanation to yield cyclohexane-fused amines (e.g., (1-cyclohexylethyl)(hex-5-en-1-yl)(2-methoxyethyl)amine) .
- Key Differences :
- The thioamide group introduces sulfur-based reactivity (e.g., nucleophilic substitution at the thiocarbonyl).
- Less nucleophilic nitrogen due to resonance stabilization from the thioamide group.
Hex-5-yn-1-amine (C₆H₁₁N)
N-Hydroxy-2-methylhex-5-en-3-amine (C₇H₁₅NO)
- Structure : Contains a hydroxylamine group (-NHOH) and a methyl branch.
- Reactivity : Acts as a radical scavenger and participates in nitroxide-mediated polymerization.
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Synthetic Methods : Titanium-mediated reactions (e.g., Kulinkovich-type) are prominent for generating cyclohexane-fused amines from alkenyl amines . Grignard reagents are widely used for alkyl chain elongation .
- Reactivity : Terminal alkenes in this compound enable regioselective additions, while alkynes in analogues like Hex-5-yn-1-amine favor cycloadditions .
- Safety Considerations : N-Methylhex-5-en-1-amine derivatives exhibit moderate acute toxicity (oral LD₅₀ > 300 mg/kg), whereas hydroxylamine derivatives require careful handling due to redox activity .
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